1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
Description
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3-bromo-2-methoxyphenyl substituent. This compound’s structure combines a propan-2-ol backbone with an amino group and a brominated, methoxy-substituted aromatic ring.
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3 |
InChI Key |
CXCXJWNJQATRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
- Primary Starting Material: 3-bromo-2-methoxybenzaldehyde
- Key Reagents: Nitromethane or equivalent nitroalkane, base catalyst (e.g., ammonium acetate or other organic bases)
- Reaction: The aldehyde undergoes a Henry (nitroaldol) condensation with nitromethane to form a β-nitrostyrene intermediate. This step typically requires controlled temperature (0–25°C) and pH to optimize yield and minimize side reactions such as polymerization or over-condensation.
Reduction of Nitroalkene Intermediate
- Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (Pd/C under H2 atmosphere)
- Purpose: The nitro group in the β-nitrostyrene intermediate is reduced to the corresponding amino group, converting the nitroalkene into the amino alcohol.
- Conditions: Reduction is conducted under inert atmosphere (e.g., nitrogen or argon) with temperature control (often 0–25°C for NaBH4; higher temperatures for catalytic hydrogenation) to avoid over-reduction or side reactions.
Purification and Isolation
- Techniques: Chromatography (silica gel column chromatography), recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Goal: To isolate the desired amino alcohol with high purity and defined stereochemistry, as the compound exists in chiral forms such as (1S,2S) and (1R,2R) isomers.
Stereochemical Considerations
- The synthesis may yield racemic mixtures unless chiral catalysts or resolution techniques are employed.
- Enantioselective synthesis strategies include the use of chiral auxiliaries or asymmetric catalytic hydrogenation to favor one stereoisomer.
- The (1S,2S)-enantiomer has been specifically characterized and is commercially available, indicating established synthetic routes for stereoselective preparation.
Detailed Reaction Scheme Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Henry (Nitroaldol) Condensation | 3-bromo-2-methoxybenzaldehyde + nitromethane, base catalyst, 0–25°C | Formation of β-nitrostyrene intermediate |
| 2 | Reduction | NaBH4 in methanol or catalytic hydrogenation (Pd/C, H2), inert atmosphere, 0–25°C | Conversion of nitro group to amino group, yielding amino alcohol |
| 3 | Purification | Chromatography, recrystallization | Isolation of pure 1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL |
Research Findings and Optimization Parameters
- Yield Optimization: Reaction yields depend on reagent purity, temperature control, and reaction time. Lower temperatures in the condensation step reduce side reactions and improve selectivity.
- pH Control: Maintaining slightly basic to neutral pH during condensation prevents degradation of starting materials.
- Stereoselectivity: Use of chiral catalysts or auxiliaries during reduction steps enhances enantiomeric excess.
- Scale-up Considerations: Industrial synthesis may employ continuous flow reactors to improve heat and mass transfer, increasing yield and reproducibility while minimizing hazardous waste.
Comparative Notes on Similar Compounds
The preparation of 1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL closely parallels that of related analogs such as 1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol, where the halogen substituent differs. The presence of bromine influences reactivity during substitution and reduction steps, often requiring adjusted reaction times or reagent equivalents.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Material | 3-bromo-2-methoxybenzaldehyde | Commercially available or synthesized |
| Condensation Reagents | Nitromethane, base catalyst (e.g., ammonium acetate) | Temperature: 0–25°C; pH: neutral to slightly basic |
| Reduction Reagents | Sodium borohydride, LiAlH4, or Pd/C + H2 | Inert atmosphere; temperature 0–25°C |
| Purification Techniques | Silica gel chromatography, recrystallization | Solvents: ethanol, ethyl acetate |
| Stereochemistry Control | Chiral catalysts or auxiliaries | To obtain (1S,2S) or (1R,2R) enantiomers |
| Yield | Typically moderate to high (50–85%) | Depends on optimization and scale |
Chemical Reactions Analysis
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino group or reduce the bromine atom to a hydrogen atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may block certain receptors, preventing the binding of natural ligands and thereby modulating physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Phenyl Ring Derivatives
The following table highlights key structural differences among similar amino propan-2-ol derivatives:
Key Observations :
Physical and Chemical Properties
Density and Boiling Points
Comparison :
- The brominated derivatives exhibit significantly higher density and boiling points compared to propan-2-ol, attributed to increased molecular weight and aromatic ring stabilization.
- The target compound’s methoxy group may slightly reduce density compared to the bromo-methyl analog due to lower atomic mass of oxygen vs. bromine.
Acid-Base Properties
- (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: Predicted pKa = 12.55 ± 0.45 .
- 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol (analog): NMR data (δ 1.49 ppm for methyl, δ 3.83 ppm for methoxy) suggests hydrogen-bonding capacity .
Implications :
- The amino and hydroxyl groups in these compounds likely participate in hydrogen bonding, influencing solubility and interactions in biological systems.
- Electron-withdrawing substituents (e.g., Br) may slightly increase acidity of the hydroxyl group compared to methoxy-substituted analogs.
Catalytic Reduction Reactions
- MPV Reduction of Cinnamaldehyde: Propan-2-ol serves as a hydrogen donor in Meerwein-Ponndorf-Verley (MPV) reductions. Higher propan-2-ol quantities (30 mL) improved cinnamaldehyde conversion to 34% after 4 hours, though yields remained low compared to literature benchmarks .
Relevance to Target Compound :
- The amino and hydroxyl groups in 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL could act as ligands in catalytic systems, though steric effects from the bromo and methoxy groups might reduce efficiency.
Biological Activity
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral organic compound with the molecular formula C10H14BrNO2 and a molecular weight of approximately 260.13 g/mol. This compound features an amino group, a hydroxyl group, and a bromo-substituted methoxyphenyl moiety, contributing to its unique chemical properties and biological activities. The presence of the bromine atom enhances its reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can be attributed to its structural components, which allow it to interact with various biological targets. The amino alcohol moiety facilitates the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity. The bromine and methoxy groups may enhance its binding affinity and specificity towards certain targets, influencing pathways related to neurotransmitter systems and inflammation.
Pharmacological Potential
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors due to its chiral nature, allowing it to fit into active sites with high specificity. Preliminary studies suggest that compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.
Case Studies
- Neurotransmitter Modulation : A study explored the effects of methoxyphenyl derivatives on neurotransmitter receptor interactions. It was found that these compounds could influence pathways related to mood regulation and cognitive function, suggesting potential applications in treating neurological disorders .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of similar compounds, highlighting their ability to reduce pro-inflammatory cytokines in vitro. This suggests that 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL may also possess similar anti-inflammatory effects.
Comparative Analysis with Similar Compounds
The following table compares 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| (1S,2S)-1-Amino-1-(3-bromo-4-methylphenyl)propan-2-OL | C10H14BrNO | Similar chiral structure | Different phenyl substitution |
| (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL | C9H11ClNO | Contains chlorine instead of bromine | Varying halogen effects on reactivity |
| (S)-(-)-Propranolol | C16H21NO | Beta-blocker used in cardiovascular treatment | Distinct pharmacological properties |
The unique combination of bromine and methoxy groups in 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL distinguishes it from these similar compounds, potentially enhancing its reactivity and biological interactions.
Synthetic Routes
The synthesis of 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions, including bromination and methoxylation processes. Specific synthetic routes may vary based on available reagents and desired yields.
Applications in Drug Development
Due to its biological activity, this compound is being investigated as a potential lead compound for drug development. Its unique properties make it suitable for developing new materials or catalysts in various fields, including medicinal chemistry and organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
